molecular formula C3H8OS2 B14687353 1-Propanol, 1,2-dimercapto- CAS No. 34976-02-8

1-Propanol, 1,2-dimercapto-

Katalognummer: B14687353
CAS-Nummer: 34976-02-8
Molekulargewicht: 124.23 g/mol
InChI-Schlüssel: NYGHAGSMVIYKIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanol, 1,2-dimercapto-, also known as 2,3-dimercapto-1-propanol, is a chemical compound with the molecular formula C₃H₈OS₂. It is a clear, colorless, and viscous liquid with a pungent odor. This compound is known for its chelating properties, making it useful in binding and neutralizing heavy metals such as arsenic, mercury, and lead .

Vorbereitungsmethoden

1-Propanol, 1,2-dimercapto- can be synthesized through various methods. One common synthetic route involves the reaction of glycerol with hydrogen sulfide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Analyse Chemischer Reaktionen

1-Propanol, 1,2-dimercapto- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Propanol, 1,2-dimercapto- has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism of action of 1-Propanol, 1,2-dimercapto- involves its ability to form stable complexes with heavy metals. The sulfhydryl groups in the compound bind to the metal ions, preventing them from interacting with biological molecules and causing toxicity. These metal complexes are then excreted from the body, reducing the toxic effects of the metals .

Vergleich Mit ähnlichen Verbindungen

1-Propanol, 1,2-dimercapto- is often compared with other chelating agents such as:

What sets 1-Propanol, 1,2-dimercapto- apart is its dual functionality as both a reducing agent and a chelating agent, making it versatile in various applications .

Eigenschaften

CAS-Nummer

34976-02-8

Molekularformel

C3H8OS2

Molekulargewicht

124.23 g/mol

IUPAC-Name

1,2-bis(sulfanyl)propan-1-ol

InChI

InChI=1S/C3H8OS2/c1-2(5)3(4)6/h2-6H,1H3

InChI-Schlüssel

NYGHAGSMVIYKIW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(O)S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.